molecular formula C22H25N3O6 B2365806 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-69-9

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2365806
CAS No.: 891124-69-9
M. Wt: 427.457
InChI Key: YYQVADAJYXEMKZ-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring, which is further substituted with methoxy and triethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the benzamide core, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and triethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.

    Substitution: Halogenating agents like NBS for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The methoxy and triethoxy groups can enhance binding affinity and selectivity.

    Materials Science: The compound’s electronic properties can be exploited in organic electronic devices, where it may act as a charge carrier or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with different substituents, leading to different chemical and biological properties.

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group, which is known for its bioactivity and use in drug design.

Uniqueness

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both methoxy and triethoxyphenyl groups, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)21-24-25-22(31-21)23-20(26)14-9-8-10-16(11-14)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQVADAJYXEMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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